
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- is a specialized organic compound with a unique structure that combines a urea moiety with a cyclohexene ring and a nitroso group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- typically involves the reaction of 3-(2-cyclohexen-1-yl)-1-methylurea with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2-cyclohexen-1-yl)-1-methyl-1-nitro-urea.
Reduction: Formation of 3-(2-cyclohexen-1-yl)-1-methyl-1-amino-urea.
Substitution: Formation of various substituted urea derivatives.
科学的研究の応用
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- involves its interaction with molecular targets through its nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This reactivity is the basis for its potential biological activities.
類似化合物との比較
Similar Compounds
- Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitro-
- Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-amino-
- Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-hydroxy-
Uniqueness
Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack the nitroso functionality.
特性
CAS番号 |
33024-58-7 |
|---|---|
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC名 |
3-cyclohex-2-en-1-yl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C8H13N3O2/c1-11(10-13)8(12)9-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3,(H,9,12) |
InChIキー |
XSSLGZDKHDRBIZ-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NC1CCCC=C1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)

![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
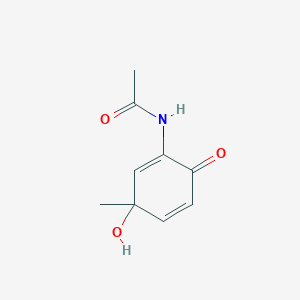
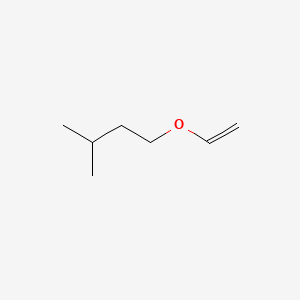
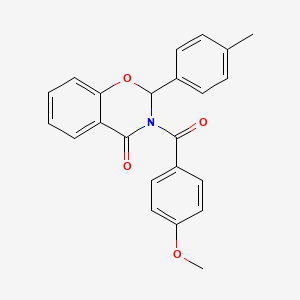
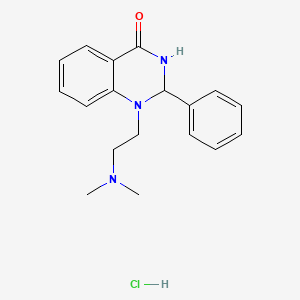
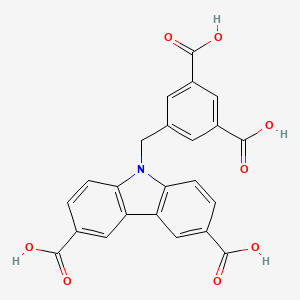

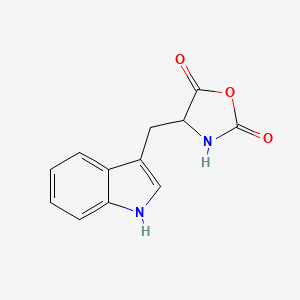
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)

